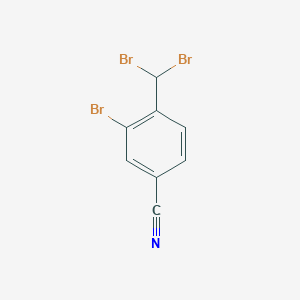

3-Bromo-4-(dibromomethyl)benzonitrile

Description

3-Bromo-4-(dibromomethyl)benzonitrile (CAS: Not explicitly provided; molecular formula: C₈H₄Br₃N) is a brominated aromatic nitrile characterized by a benzene ring substituted with a nitrile group (-C≡N), a bromine atom at the 3-position, and a dibromomethyl (-CBr₂) group at the 4-position. This compound is synthesized via radical bromination of 3-bromo-4-methylbenzonitrile using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in chloroform, achieving an 82% yield . Its structure enables further functionalization, such as conversion to 3-bromo-4-(difluoromethyl)benzonitrile via halogen exchange with silver tetrafluoroborate .

Key features include:

- Electrophilic reactivity: The dibromomethyl group and electron-withdrawing nitrile enhance susceptibility to nucleophilic substitution or halogen exchange.

Properties

IUPAC Name |

3-bromo-4-(dibromomethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br3N/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-3,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCXHKQVEGXYSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)C(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(dibromomethyl)benzonitrile typically involves the bromination of 4-bromobenzonitrile. The reaction is carried out in the presence of bromine and a suitable catalyst, such as iron or aluminum bromide, under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(dibromomethyl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The dibromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reducing nitriles to amines.

Oxidation: Potassium permanganate in acidic or basic medium can be used for oxidizing the dibromomethyl group.

Major Products Formed

Substitution: Products with different functional groups replacing the bromine atoms.

Reduction: 3-Bromo-4-(dibromomethyl)benzylamine.

Oxidation: 3-Bromo-4-(dibromomethyl)benzoic acid.

Scientific Research Applications

3-Bromo-4-(dibromomethyl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Bromo-4-(dibromomethyl)benzonitrile exerts its effects depends on the specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Analogs in the Benzonitrile Family

Key Observations :

- Substituent effects: The dibromomethyl group increases molecular weight and halogen bonding capability compared to monobromo or non-brominated analogs. Hydroxymethyl derivatives (e.g., 3-bromo-4-(hydroxymethyl)benzonitrile) are more polar, improving aqueous solubility .

- Reactivity: Dibromomethyl and bromomethyl groups facilitate divergent synthetic pathways (e.g., fluorination vs. oxidation), whereas phenoxy or trifluoromethoxy substituents enhance stability under acidic conditions .

Brominated Furanones: BMX Series

Comparison with this compound :

- Structural divergence: BMX-3 features a furanone ring with a 5-hydroxy group, while this compound has a benzene core. This difference confers distinct electronic properties; furanones are more electrophilic due to ring strain and enol ether functionality.

- Toxicity: BMX-3 is a potent carcinogen targeting the urinary bladder, whereas brominated benzonitriles are primarily studied for synthetic utility rather than toxicity .

Halogen Bonding in Brominated Benzonitriles

- This compound vs. 2-(dibromomethyl)benzonitrile :

- Both exhibit C–N⋯Br halogen bonds, but π-stacking in 2-(dibromomethyl)benzonitrile shortens the C–N⋯Br distance (2.97 Å vs. typical 3.3–3.5 Å), enhancing crystal packing stability .

- The nitrile group’s weak Lewis basicity is amplified by π-system conjugation, a feature likely shared by this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.